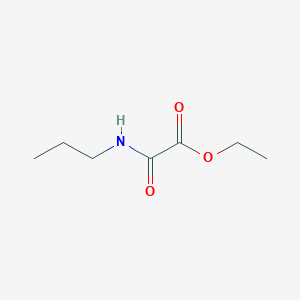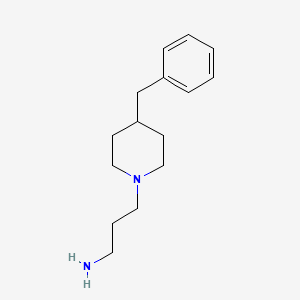![molecular formula C13H18BrNO3 B2915168 tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate CAS No. 1593201-17-2](/img/structure/B2915168.png)
tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate: is a chemical compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that the compound is used as a substrate for suzuki coupling reactions .
Mode of Action
The mode of action of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate is primarily through its role in Suzuki coupling reactions . This type of reaction is a powerful tool for creating carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.
Biochemical Pathways
Given its role in suzuki coupling reactions, it can be inferred that it plays a role in the synthesis of biaryl compounds .
Pharmacokinetics
It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.
Result of Action
Given its role in suzuki coupling reactions, it can be inferred that it contributes to the formation of biaryl compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature is a critical factor, as the compound is recommended to be stored in a refrigerated environment . This suggests that the compound’s stability, and potentially its efficacy, may be compromised at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: such as lithium aluminum hydride for reduction reactions.
Major Products:
- Substitution reactions typically yield derivatives where the bromine atom is replaced by another functional group.
- Oxidation and reduction reactions result in the formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is utilized in the development of biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-iodophenyl)carbamate
- tert-Butyl N-(4-chlorophenyl)carbamate
Comparison:
- tert-Butyl N-(4-bromophenyl)carbamate and tert-Butyl N-(4-iodophenyl)carbamate are similar in structure but differ in the halogen atom attached to the phenyl ring. These differences can influence their reactivity and applications.
- tert-Butyl N-(4-chlorophenyl)carbamate has a chlorine atom instead of bromine, which can affect its chemical properties and the types of reactions it undergoes.
The uniqueness of tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate lies in its specific structure, which allows for unique reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRSEALCCLJIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
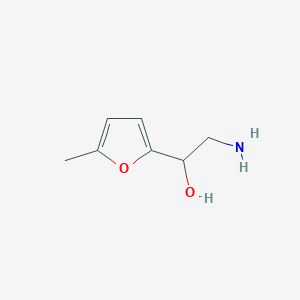
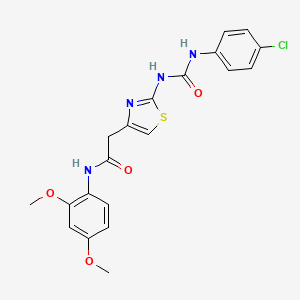
![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride](/img/structure/B2915089.png)
![2-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2915091.png)
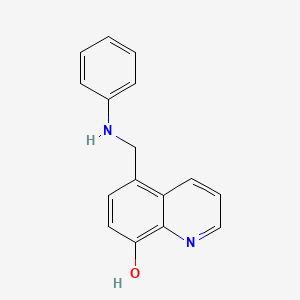

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)
![2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2915097.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)
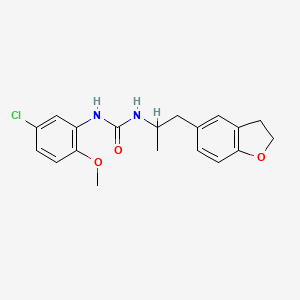
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2915103.png)
![5-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2915104.png)
